2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Description
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chloro and fluorophenyl groups, and an acetamide moiety attached to a dimethylphenyl group
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O2/c1-14-7-9-17(11-15(14)2)27-22(30)13-29-21-10-8-16(25)12-19(21)23(28-24(29)31)18-5-3-4-6-20(18)26/h3-12H,13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXEQUWWUYCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloro and Fluorophenyl Groups: The chloro and fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.
Attachment of the Acetamide Moiety: The acetamide moiety can be attached through an amidation reaction, where the quinazolinone derivative is reacted with an appropriate acyl chloride or anhydride in the presence of a base.
Final Coupling with Dimethylphenyl Group: The final step involves coupling the intermediate with a dimethylphenyl group using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.
Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Higher oxidation state quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
This compound features a quinazoline core, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents enhances its pharmacological profile by potentially increasing lipophilicity and altering receptor interactions. The molecular formula is with a molecular weight of approximately 431.89 g/mol.
Medicinal Chemistry Applications
- Antiviral Activity : Recent studies have indicated that compounds similar to this quinazoline derivative exhibit antiviral properties. For instance, certain derivatives have shown efficacy against viruses such as Dengue virus and other RNA viruses through inhibition of viral replication pathways .
- Anticancer Properties : Quinazoline derivatives are often investigated for their anticancer potential. They may act by inhibiting specific kinases involved in cancer cell proliferation. The structural modifications in this compound could enhance its selectivity towards cancerous cells while minimizing effects on normal cells.
- Neuroprotective Effects : Some studies suggest that quinazoline derivatives can offer neuroprotective benefits, potentially through mechanisms that involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in various biological assays:
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities with the presence of chloro and fluorophenyl groups but differs in the core structure and functional groups.
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline: Similar quinazoline core with chloro and fluorophenyl groups but lacks the acetamide and dimethylphenyl moieties.
Uniqueness
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,4-dimethylphenyl)acetamide is a synthetic compound belonging to the quinazolinone class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural modifications in this compound, particularly the chloro and fluorine substituents, are significant for its biological efficacy.
The molecular formula of this compound is , with a molecular weight of approximately 363.79 g/mol. The compound exhibits moderate solubility in organic solvents and can be synthesized through multi-step organic reactions involving the condensation of aromatic aldehydes and amines.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized that the quinazolinone core interacts with various enzymes and receptors involved in disease pathways. The presence of halogen substituents enhances lipophilicity and may facilitate better cell membrane penetration.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and ketoconazole .
| Organism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin | 8 |
| Escherichia coli | 16 | Ketoconazole | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies targeting various cancer cell lines, it demonstrated notable cytotoxic effects. For example, it inhibited cell proliferation in breast cancer cells with an IC50 value of approximately 10 µM . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation .
Case Studies
- Antimicrobial Efficacy : A study conducted by Mary et al. (2015) evaluated the antimicrobial properties of quinazolinone derivatives against several pathogens. The results indicated that modifications at the 6-position significantly enhanced activity against resistant strains .
- Anticancer Potential : Research published in 2020 identified the compound's ability to inhibit polo-like kinase 1 (Plk1), a target in various cancers. The study reported an IC50 value that supports its potential as an anticancer agent .
- In Vivo Studies : In vivo models have demonstrated that this compound can reduce tumor growth significantly compared to controls, suggesting its potential for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,4-dimethylphenyl)acetamide?
- Methodological Answer : Synthesis typically involves coupling a quinazolinone core with substituted acetamide via nucleophilic substitution. For example:
Prepare the quinazolinone intermediate by cyclizing 2-amino-5-chlorobenzoic acid with 2-fluorobenzaldehyde under acidic conditions (e.g., acetic acid/H2SO4) .
React the intermediate with chloroacetyl chloride to introduce the acetamide moiety.
Couple with 3,4-dimethylaniline using a carbodiimide coupling agent (e.g., EDC/HOBt) in dichloromethane .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target ≥95% purity .
- Structural Confirmation :
- NMR : Compare 1H/13C NMR shifts with analogs (e.g., 2-fluorophenyl protons at δ 7.3–7.8 ppm; quinazolinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]+) via ESI-MS (expected m/z: ~494.5).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions), followed by aqueous buffers (pH 1–10) with ≤1% Tween-80 for biological assays .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Avoid prolonged exposure to light or basic conditions due to hydrolytic susceptibility of the acetamide group .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify transition states and energy barriers for key steps like cyclization or coupling .
- Design of Experiments (DoE) : Apply factorial design (e.g., 2^3 matrix) to optimize variables (temperature, catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) can model yield responses with <15% error .
- Machine Learning : Train models on historical reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions for novel analogs .
Q. How to resolve contradictions in biological activity data across assay platforms?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line vs. enzyme-based assays). For instance, discrepancies in IC50 values may arise from off-target effects in cellular models .
- Meta-Analysis : Aggregate data from PubChem or ChEMBL, applying statistical weighting to account for sample size and protocol variability. Use Cohen’s d to quantify effect size differences .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity or CRISPR-Cas9 knockout models to isolate target-specific effects .
Q. What advanced techniques characterize intermolecular interactions in co-crystals or formulations?
- Methodological Answer :
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve hydrogen bonds between the quinazolinone carbonyl and co-formers (e.g., carboxylic acids). Note conformational flexibility in the dihydroquinazolinone ring .
- DSC/TGA : Analyze thermal behavior (melting point, decomposition) to assess polymorph stability. For example, a sharp endothermic peak at ~200°C indicates crystalline form dominance .
- Solid-State NMR : Probe 15N/19F chemical shifts to map interactions in amorphous dispersions .
Experimental Design & Data Analysis
Q. How to design dose-response studies for in vivo efficacy while minimizing toxicity?
- Methodological Answer :
- MTD Determination : Conduct a 14-day ascending-dose study in rodents (3 dose cohorts + vehicle control). Monitor body weight, organ histopathology, and serum biomarkers (ALT/AST for liver toxicity) .
- Pharmacokinetic Integration : Use LC-MS/MS to correlate plasma exposure (AUC0–24h) with efficacy endpoints (e.g., tumor volume reduction). Apply Hill equation modeling to estimate EC50/ED50 .
Q. What statistical approaches validate reproducibility in high-throughput screening (HTS)?
- Methodological Answer :
-
Z’-Factor Analysis : Calculate assay robustness (Z’ > 0.5 indicates suitability for HTS). For example:
Conflict Resolution & Methodological Gaps
Q. How to address discrepancies in reported LogP values across computational tools?
- Methodological Answer :
- Experimental Benchmarking : Measure LogP via shake-flask method (octanol/water partitioning) as a gold standard. Compare with predictions from ChemAxon, ACD/Labs, or Molinspiration .
- Error Source Analysis : Identify algorithmic biases (e.g., overfitting to aromatic systems in ML models). Use consensus scoring (average of 3 tools ± SD) for publications .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate purity in real time .
- QbD (Quality by Design) : Define a design space for critical parameters (e.g., reaction temperature: 70–90°C; stirring rate: 200–400 rpm) and validate via ICH Q8 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
